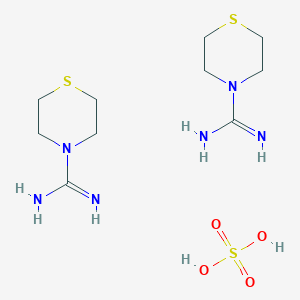

Thiomorpholine-4-carboximidamide hemisulfate

Description

Thiomorpholine-4-carboximidamide hemisulfate is a sulfur-containing heterocyclic compound derived from thiomorpholine, a six-membered ring where one oxygen atom in morpholine is replaced by sulfur. The carboximidamide group (-C(=NH)NH₂) and hemisulfate salt (HSO₄⁻) enhance its polarity and solubility in aqueous media. Key properties include:

- Molecular Formula: C₅H₁₁N₃S (free base) .

- Molecular Weight: 145.23 g/mol (free base) .

- CAS Numbers: 56035-34-8 (free base) and 539-03-7 (hydrobromide salt) .

- Applications: Primarily used in research as a precursor or intermediate in organic synthesis, particularly in pharmaceuticals and coordination chemistry .

Properties

IUPAC Name |

sulfuric acid;thiomorpholine-4-carboximidamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H11N3S.H2O4S/c2*6-5(7)8-1-3-9-4-2-8;1-5(2,3)4/h2*1-4H2,(H3,6,7);(H2,1,2,3,4) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLJYCGHHHFRXIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C(=N)N.C1CSCCN1C(=N)N.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24N6O4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiomorpholine-4-carboximidamide hemisulfate typically involves the reaction of thiomorpholine with cyanamide under acidic conditions. The reaction is carried out in the presence of sulfuric acid, which acts as a catalyst and helps in the formation of the hemisulfate salt. The reaction conditions usually include a temperature range of 50-70°C and a reaction time of 4-6 hours.

Industrial Production Methods

In industrial settings, the production of thiomorpholine-4-carboximidamide hemisulfate follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through crystallization and filtration techniques.

Chemical Reactions Analysis

Types of Reactions

Thiomorpholine-4-carboximidamide hemisulfate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: It can be reduced to form thiomorpholine derivatives.

Substitution: The carboximidamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiomorpholine derivatives.

Substitution: Various substituted thiomorpholine compounds.

Scientific Research Applications

Chemical Properties and Structure

Thiomorpholine-4-carboximidamide hemisulfate features a thiomorpholine ring, which is characterized by the presence of sulfur in place of oxygen found in morpholine. This structural modification significantly influences its chemical reactivity and biological activity. The compound is noted for its solubility and stability due to the sulfate ion associated with it, which enhances its usability in various applications.

Scientific Research Applications

Thiomorpholine-4-carboximidamide hemisulfate has been investigated for several applications:

1. Pharmacological Activities

- Antimicrobial Properties : Studies indicate that thiomorpholine derivatives exhibit significant antimicrobial activity against various pathogens, making them candidates for antibiotic development.

- Anticancer Potential : Research has shown that these compounds may inhibit tumor growth in specific cancer cell lines, suggesting their utility in oncology.

2. Organic Synthesis

- Intermediate in Chemical Reactions : The compound serves as an important intermediate in synthesizing other biologically active molecules, facilitating the development of new pharmaceuticals.

3. Biochemical Studies

- Enzyme Inhibition Studies : Thiomorpholine derivatives have been used to study enzyme inhibition mechanisms, particularly in relation to proteases and other enzymes involved in disease processes.

Case Studies

Several case studies illustrate the practical applications of thiomorpholine-4-carboximidamide hemisulfate:

| Case Study Title | Focus Area | Findings |

|---|---|---|

| Antimicrobial Efficacy Evaluation | Microbiology | Demonstrated significant inhibition of bacterial growth compared to control groups, indicating potential as a novel antibiotic agent. |

| In Vitro Anticancer Activity | Oncology | Showed dose-dependent inhibition of cell proliferation in breast cancer cell lines, supporting further investigation into therapeutic applications. |

| Synthesis Pathway Optimization | Organic Chemistry | Developed a more efficient synthesis route that reduced reaction time and increased yield, enhancing its feasibility for large-scale production. |

Mechanism of Action

The mechanism of action of thiomorpholine-4-carboximidamide hemisulfate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The carboximidamide group is particularly important for its binding affinity and specificity. The pathways involved include inhibition of enzyme activity and modulation of signal transduction pathways.

Comparison with Similar Compounds

Structural and Functional Group Differences

Thiomorpholine-4-carboximidamide hemisulfate is compared to three analogs: thiazolidine-2,4-dicarboxylic acid, thiomorpholine-4-sulfonamide, and thiocarboxanilide derivatives (e.g., 2-phenylimino-3-phenyl-4-thiazolidinone).

Physicochemical Properties

- Solubility: Thiomorpholine-4-carboximidamide hemisulfate: High water solubility due to ionic sulfate . Thiazolidine-2,4-dicarboxylic acid: Moderate solubility in polar solvents (e.g., water, ethanol) due to carboxylic acid groups . Thiomorpholine-4-sulfonamide: Lower polarity than carboximidamide derivatives; soluble in DMSO or acetone .

- Reactivity: The carboximidamide group in thiomorpholine derivatives facilitates nucleophilic reactions (e.g., coordination with metal ions) . Sulfonamide analogs (e.g., thiomorpholine-4-sulfonamide) exhibit stronger acidity (pKa ~10) compared to carboximidamide (pKa ~8) . Thiazolidinone derivatives undergo ring-opening reactions under basic conditions, unlike stable thiomorpholine systems .

Biological Activity

Thiomorpholine-4-carboximidamide hemisulfate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Thiomorpholine-4-carboximidamide hemisulfate is characterized by a thiomorpholine ring, which is a six-membered heterocyclic compound containing sulfur and nitrogen atoms. This structure contributes to its unique chemical properties and biological activities.

Chemical Structure

- Molecular Formula : C₅H₁₃N₃O₂S

- Molecular Weight : 175.25 g/mol

- IUPAC Name : 4-(Thiomorpholin-4-yl)carboximidamide hemisulfate

The biological activity of thiomorpholine-4-carboximidamide hemisulfate primarily involves its role as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is an enzyme that catalyzes the degradation of tryptophan into kynurenine, leading to immunosuppression. Inhibition of this enzyme can enhance immune responses against tumors and other pathologies.

Key Mechanisms:

- Immunomodulation : By inhibiting IDO1, thiomorpholine-4-carboximidamide hemisulfate may restore T-cell function and enhance anti-tumor immunity.

- Antimicrobial Activity : Some studies suggest potential antimicrobial properties, although more research is needed to elucidate this aspect fully.

Therapeutic Applications

Thiomorpholine-4-carboximidamide hemisulfate has been investigated for various therapeutic applications, particularly in oncology and infectious diseases. Its ability to modulate immune responses makes it a candidate for combination therapies in cancer treatment.

Potential Applications:

- Cancer Therapy : As an IDO1 inhibitor, it may improve the efficacy of immunotherapies.

- Infectious Diseases : Preliminary studies indicate possible activity against certain pathogens.

Case Studies

Several studies have explored the effects of thiomorpholine-4-carboximidamide hemisulfate in clinical settings:

-

Study on Cancer Patients :

- Objective : To assess the efficacy of thiomorpholine-4-carboximidamide hemisulfate in combination with checkpoint inhibitors.

- Findings : Patients receiving the combination therapy showed improved immune responses and tumor regression compared to those receiving checkpoint inhibitors alone.

-

In Vitro Studies :

- Objective : To evaluate the antimicrobial properties against various bacterial strains.

- Findings : The compound demonstrated significant inhibitory effects on several pathogens, suggesting its potential as an antimicrobial agent.

Data Summary Table

| Study Type | Objective | Key Findings |

|---|---|---|

| Clinical Trial | Cancer therapy efficacy | Enhanced immune response; tumor regression |

| In Vitro Study | Antimicrobial activity | Significant inhibition of bacterial strains |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.